ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic organic compound that features a fused ring system combining a furan and a pyrrole ring
Mechanism of Action
Target of Action
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a synthetic compound that is part of the heteropentalene family It’s known that furo[3,2-b]pyrroles are related to heteropentalenes, which are known for their pharmacological activity .
Mode of Action
The synthesis of related furo[3,2-b]pyrroles involves a nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to o,n-heteropentalene . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is synthesized via the hemetsberger–knittel protocol, which involves three reaction steps . This suggests that the compound might affect biochemical pathways related to these reactions.
Result of Action
It’s known that furo[3,2-b]pyrroles are related to heteropentalenes, which are known for their pharmacological activity . This suggests that the compound might have similar effects.
Action Environment
The synthesis of related furo[3,2-b]pyrroles involves a series of chemical reactions , suggesting that factors such as temperature, pH, and the presence of other chemicals might influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method for synthesizing ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves the cyclization of appropriate precursors. For instance, starting from ethyl 2-(2-furyl)acetate, a cyclization reaction can be induced using a strong acid catalyst such as sulfuric acid under reflux conditions.
Palladium-Catalyzed Reactions: Another method involves palladium-catalyzed cross-coupling reactions. For example, the coupling of a furan derivative with a pyrrole derivative in the presence of a palladium catalyst and a suitable base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the furan or pyrrole rings are replaced by other groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural similarity to certain biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-furoate: A simpler furan derivative with different reactivity and applications.
Pyrrole-2-carboxylate: Another heterocyclic compound with a pyrrole ring but lacking the fused furan structure.
Uniqueness
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological activities or material properties.
Biological Activity
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a synthetic compound belonging to the furo[3,2-b]pyrrole family, which has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system that imparts distinct electronic and steric properties. This structural uniqueness is significant for its interaction with biological targets. The compound can be synthesized through various methods, including nucleophilic substitution and cyclocondensation reactions, which contribute to its diverse reactivity and potential applications in drug design .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : Its structure allows it to bind to various receptors, potentially modulating their activity and influencing physiological responses .
Antimicrobial Properties
Research indicates that derivatives of furo[3,2-b]pyrroles exhibit antimicrobial activity against various pathogens. This compound has been studied for its effectiveness against Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
This compound | Escherichia coli | 100 µg/mL |
These results suggest that the compound has promising antibacterial properties comparable to traditional antibiotics .
Anti-inflammatory and Anticancer Activity
Studies have shown that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. Additionally, its anticancer potential is being explored through various in vitro studies that assess its ability to induce apoptosis in cancer cells .
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of several furo[3,2-b]pyrrole derivatives against common pathogens. This compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics . -
Investigation of Anti-inflammatory Effects :
In a controlled laboratory setting, this compound was administered to macrophage cell lines. Results indicated a reduction in the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNABKJKQNGGLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508422 | |
Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35405-94-8 | |
Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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